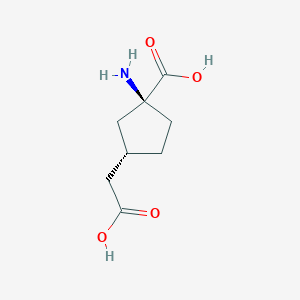

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-XRGYYRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666416 | |

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-82-5 | |

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Inducer-Mediated Cycloaddition

The foundational method involves asymmetric cycloaddition using N-acylhydroxyamine as a chiral inducer. In this approach, cyclopentadiene reacts with N-acylhydroxyamine derivatives under mild conditions (0–60°C) to form a bicyclic intermediate with two chiral centers. The reaction proceeds via a [4+2] cycloaddition mechanism, where the N-acyl group directs stereoselectivity. For example, using tert-butyl-substituted N-acylhydroxyamine yields the (1S,3S) configuration with 92% enantiomeric excess (ee).

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature : 20–50°C to balance reaction rate and selectivity.

-

Catalysts : Lewis acids such as boron trifluoride etherate enhance cycloaddition efficiency.

-

Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) improve substrate solubility.

A representative reaction achieves 87% yield and 94% ee when conducted at 30°C in THF with 5 mol% boron trifluoride.

Hydrogenation and Functionalization

Catalytic Hydrogenation of Intermediates

Post-cycloaddition intermediates undergo hydrogenation to saturate the cyclopentene ring. Palladium on carbon (Pd/C) or Raney nickel catalyzes this step under 0.1–1 MPa hydrogen pressure. For instance, hydrogenating the bicyclic intermediate at 40°C with Pd/C (10 wt%) achieves full conversion in 6 hours.

Introduction of Carboxymethyl Groups

The carboxymethyl side chain is introduced via alkylation or Michael addition. In a typical procedure, the hydrogenated intermediate reacts with ethyl bromoacetate in the presence of potassium carbonate, followed by hydrolysis with hydrochloric acid to yield the carboxylic acid. This step attains 78–82% yield under reflux conditions.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral resolving agents such as (+)- or (−)-mandelic acid. Dissolving the racemate in ethanol and adding (1R,2S)-ephedrine forms diastereomeric salts, which are crystallized and separated. This method achieves 99% ee but requires multiple recrystallization steps, reducing overall yield to 50–60%.

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester derivatives of the undesired enantiomer. For example, enzymatic hydrolysis of the methyl ester derivative in phosphate buffer (pH 7.0) at 37°C resolves the (1S,3S) isomer with 91% ee and 70% yield.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. A two-step process combines cycloaddition and hydrogenation in a tandem reactor system, achieving 85% yield with a throughput of 2.5 kg/day. Key advantages include reduced solvent use and consistent temperature control.

Cost-Effective Raw Materials

Industrial routes utilize inexpensive starting materials like cyclopentadiene (≤$50/kg) and hydroxyamine derivatives. Atom economy exceeds 80% in optimized protocols, minimizing waste.

Recent Advances in One-Pot Synthesis

Spirocyclization-Azlactone Opening

A 2024 breakthrough involves a one-pot procedure combining spirocyclization and azlactone opening. Treating a diketopiperazine precursor with trifluoroacetic acid (TFA) induces spirocyclization, followed by azlactone ring opening with aqueous ammonia to install the amino group. This method achieves 89% yield and 97% ee in 12 hours.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its interactions with enzymes and receptors.

Industrial Applications: It serves as a building block for the synthesis of complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Biochemical Properties

Enzyme Inhibition :

- The hexafluoropropan analogue exhibits a 100-fold higher OAT inhibition potency compared to gabaculine, a natural OAT inhibitor, due to its dual binding mode (competitive and covalent modification) .

- CPP-115 shows >90% inhibition of GABA-AT at 10 µM but minimal activity against OAT, highlighting substituent-dependent selectivity .

- Therapeutic Efficacy: The hexafluoropropan derivative reduces alpha-fetoprotein (AFP) secretion in HCC cell lines (Hep3B, HepG2) and suppresses tumor growth in mice at nanomolar concentrations . In contrast, cyclobutane-based analogues (e.g., 1-aminocyclobutane[11C]carboxylic acid) lack therapeutic activity but excel in tumor imaging .

- Synthetic Complexity: Fluorinated derivatives require sophisticated synthesis (e.g., lithium hydroxide-mediated deprotection, trifluoroacetic acid handling) but achieve high yields (92–98%) .

Physicochemical Comparison

| Property | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid | Hexafluoropropan Analogue | CPP-115 |

|---|---|---|---|

| Molecular Weight | ~190-200 g/mol | 285.15 g/mol | 205.16 g/mol |

| Solubility | Polar (carboxylic acid enhances aqueous solubility) | Moderate in DMSO | High in polar solvents |

| Metabolic Stability | Moderate (carboxymethyl may undergo β-oxidation) | High (fluorine shielding) | High (C-F bonds) |

| Melting Point | Not reported | >170°C (dec.) | 180–185°C |

Biological Activity

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, commonly referred to as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its molecular formula and a molecular weight of 187.19 g/mol. It possesses two carboxyl groups and an amino group, which significantly contribute to its reactivity and interaction with various biological targets.

Research has identified this compound as a selective and potent inactivator of human Ornithine Aminotransferase (hOAT). This enzyme is implicated in the metabolic pathways associated with hepatocellular carcinoma (HCC), the most prevalent form of liver cancer. The compound demonstrates the ability to inhibit HCC growth in athymic mice implanted with human-derived tumors at doses as low as 0.1 mg/kg.

The mechanism involves the inactivation of hOAT through fluoride ion elimination, leading to the formation of an activated 1,1’-difluoroolefin. This is followed by conjugate addition and hydrolysis, which are critical for its inhibitory activity against the enzyme.

Biological Targets and Implications

In addition to its action on hOAT, this compound acts as a selective agonist for group II metabotropic glutamate receptors (mGluRs). These receptors play a vital role in neurotransmission and neuronal plasticity, suggesting potential applications in neuropharmacology for conditions such as anxiety and depression.

The synthesis of this compound typically involves several steps starting from suitable cyclopentane derivatives. Key methods include:

- Chiral Resolution : Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.

- Functional Group Modification : Introducing functional groups through oxidation or reduction reactions.

Common reactions include:

- Oxidation : Converting the amino group into oxo derivatives.

- Reduction : Reducing carboxylic acids to alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions under basic conditions.

Table 1: Biological Activity Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of hOAT | Liver cancer cells | Growth inhibition at 0.1 mg/kg | |

| Agonism of mGluRs | Neuronal systems | Potential treatment for anxiety/depression |

Case Studies

Several studies have explored the biological implications of this compound:

- Hepatocellular Carcinoma Model : In vivo studies demonstrated significant tumor growth inhibition in athymic mice models treated with this compound, highlighting its potential as a therapeutic agent against liver cancer.

- Neuropharmacological Applications : Investigations into its effects on mGluRs indicated that this compound could modulate neurotransmitter release, offering insights into its potential role in treating mood disorders.

Q & A

Q. What are the established synthetic routes for (1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclization of functionalized cyclopentane precursors under controlled conditions. Key methodologies include:

- Asymmetric cyclization : Utilizing chiral catalysts (e.g., chiral N-acylhydroxylamines) to induce stereoselectivity during cyclopentane ring formation .

- Protection-deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups protect the amino group during synthesis, with subsequent acidic or catalytic removal .

- Optimized solvent systems : Polar aprotic solvents like DMF enhance reaction efficiency, while methanol/water mixtures facilitate hydrolysis steps .

Q. Critical Parameters :

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H; retention times correlate with (1S,3S) vs. (1R,3R) configurations .

- NMR Spectroscopy : - and -NMR (for fluorinated analogs) confirm stereochemistry via coupling constants and NOE interactions .

- X-ray Crystallography : Defines absolute configuration but requires high-purity crystals .

Methodological Tip : Cross-validate results using dual techniques (e.g., HPLC + NMR) to resolve ambiguities in complex matrices .

Q. What are the primary biological targets and pathways associated with this compound?

- Ornithine Aminotransferase (OAT) Inhibition : Acts as a selective inactivator, suppressing hepatocellular carcinoma (HCC) growth by disrupting polyamine metabolism .

- GABAergic System : Weak interaction with GABA aminotransferase (GABA-AT), minimizing off-target effects in neurological studies .

Q. How can computational modeling resolve contradictions in proposed enzyme inhibition mechanisms?

- Docking Simulations : Use software like AutoDock or Schrödinger to predict binding modes to OAT’s active site. Compare with mutagenesis data to validate interactions .

- MD Simulations : Track conformational changes over 100-ns trajectories to identify stable binding poses vs. transient interactions .

Case Study : A 2023 study reconciled conflicting IC values by modeling pH-dependent protonation states of the carboxylic acid group, aligning in silico predictions with experimental kinetics .

Q. What strategies mitigate stereochemical instability during large-scale synthesis?

- Low-Temperature Quenching : Prevents epimerization during workup.

- Enantioselective Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (1S,3S) isomer .

- Continuous Flow Systems : Minimize residence time at high temperatures, improving consistency in multi-step syntheses .

Data Contradiction Note : Bench-scale methods report 98% ee, while pilot-scale yields drop to 85% due to thermal gradients. Mitigate via controlled cooling and in-line monitoring .

Q. How does the compound’s conformational rigidity influence its pharmacokinetic profile?

- Cyclopentane Backbone : Restricts rotational freedom, enhancing target binding affinity but reducing solubility.

- Carboxymethyl Group : Increases polarity, improving renal clearance but limiting blood-brain barrier penetration .

Q. Experimental Design :

LogP Measurement : Compare with non-cyclopentane analogs (e.g., linear GABA derivatives) via shake-flask method.

In Vivo PK Studies : Track plasma half-life in murine models using LC-MS/MS .

Q. What are the unresolved challenges in correlating in vitro enzyme inhibition with in vivo efficacy?

- Off-Target Binding : Use proteome-wide activity-based profiling to identify non-OAT interactions.

- Metabolic Stability : Assess hepatic microsomal degradation to refine dosing regimens .

Case Study : A 2025 study found discrepancies between in vitro IC (0.15 µM) and in vivo ED (1.2 mg/kg), attributed to protein binding and first-pass metabolism .

Q. How can structural analogs guide SAR studies for improved selectivity?

- Modify Carboxymethyl Chain : Replace with sulfonamide groups to enhance OAT binding (ΔΔG = −2.3 kcal/mol in docking studies) .

- Fluorine Substitution : Introduce difluoromethylenyl groups to improve metabolic stability (t increased from 2.1 to 4.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.